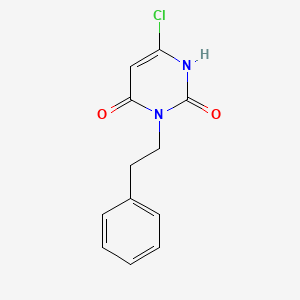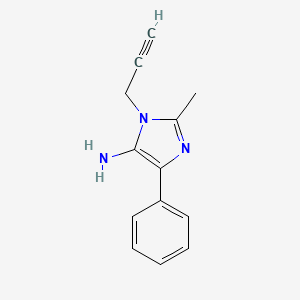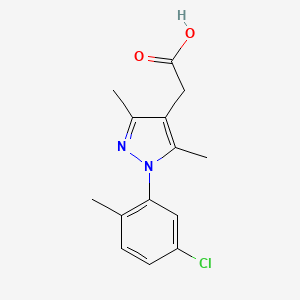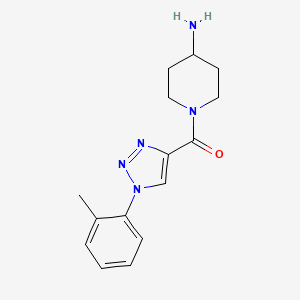
1-(2,3-Dihydrobenzofuran-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-4-yl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by a furan ring fused to a benzene ring, with an ethanone group attached to the fourth carbon of the benzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst to form the dihydrobenzofuran ring . The reaction conditions often require heating and the use of a solvent such as toluene to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(2,3-Dihydrobenzofuran-4-yl)acetic acid.
Reduction: 1-(2,3-Dihydrobenzofuran-4-yl)ethanol.
Substitution: 4-Bromo-1-(2,3-dihydrobenzofuran-4-yl)ethanone.
Applications De Recherche Scientifique
1-(2,3-Dihydrobenzofuran-4-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2,3-Dihydrobenzofuran-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways . The compound’s structure allows it to fit into enzyme active sites, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(2,3-Dihydrobenzofuran-3-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Uniqueness: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone is unique due to the position of the ethanone group on the fourth carbon of the benzofuran ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-4H,5-6H2,1H3 |
Clé InChI |
KYSQYUDLMDEGRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2CCOC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
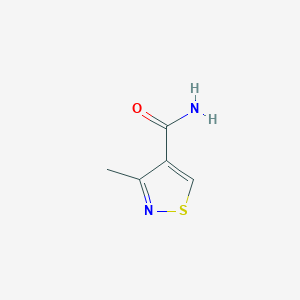
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)
